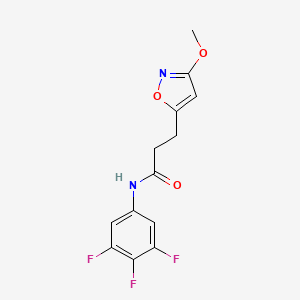![molecular formula C20H21N3O4 B11021708 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11021708.png)
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides. This reaction can be modified using different catalysts and conditions to improve yield and selectivity.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions, using reagents such as 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Acylation: The final step involves the acylation of the quinazolinone derivative with 4-methoxyphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methoxyphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, where methoxy can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide has potential as an enzyme inhibitor. Its quinazolinone core is known to interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its anticancer properties. Quinazolinone derivatives have shown promise in inhibiting cancer cell growth, and modifications to this compound could enhance its efficacy and selectivity.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity and biological activity make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline and 2-phenyl-4-oxo-3,4-dihydroquinazoline share the quinazolinone core but differ in their substituents.
Methoxyphenylacetamide Derivatives: Compounds such as 2-(4-methoxyphenyl)acetamide have similar structural features but lack the quinazolinone core.
Uniqueness
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide is unique due to the combination of the quinazolinone core with the methoxyethyl and methoxyphenylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-10-9-23-13-21-18-8-5-15(12-17(18)20(23)25)22-19(24)11-14-3-6-16(27-2)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,22,24) |
InChI Key |
WASDQFSMVAKRBF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzotriazol-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B11021643.png)

![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide](/img/structure/B11021655.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11021659.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11021663.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}propanoic acid](/img/structure/B11021674.png)
![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11021681.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-valine](/img/structure/B11021690.png)
![(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11021698.png)
![N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021716.png)
![1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021717.png)
